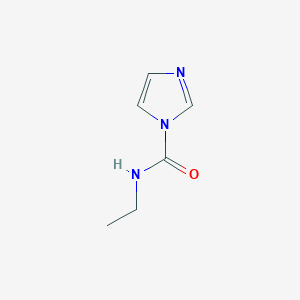

N-乙基-1-咪唑甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Ethyl-1-imidazolecarboxamide” is a chemical compound with the CAS Number: 58124-84-8 . It has a molecular weight of 139.16 . The IUPAC name for this compound is N-ethyl-1H-imidazole-1-carboxamide .

Synthesis Analysis

The synthesis of imidazoles, including N-Ethyl-1-imidazolecarboxamide, has seen significant advances in recent years . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds constructed during the formation of the imidazole are a key focus of these methodologies .Molecular Structure Analysis

The molecular structure of N-Ethyl-1-imidazolecarboxamide has been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Molecular docking simulation of similar molecules has been carried out to evaluate their theoretical binding affinities .Chemical Reactions Analysis

Imidazoles, including N-Ethyl-1-imidazolecarboxamide, are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .科学研究应用

腐蚀抑制

一项实验和理论研究突出了咪唑啉衍生物的效率,包括类似于N-乙基-1-咪唑甲酰胺的化合物,作为腐蚀抑制剂。这些化合物由于其活性位点和几何构型而表现出显著的腐蚀抑制性能,促进与金属表面的配位,从而在酸性介质中防止腐蚀 (Cruz et al., 2004)。

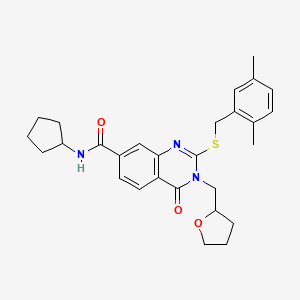

药物设计与开发

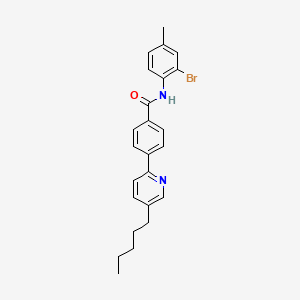

已合成并研究了咪唑并[1,2-a]吡啶-3-甲酰胺衍生物的抗结核活性。这些化合物在体外展示了对药物敏感和多药耐药结核分枝杆菌菌株的优异活性,展示了它们作为新型抗结核药物的潜力 (Li et al., 2020)。

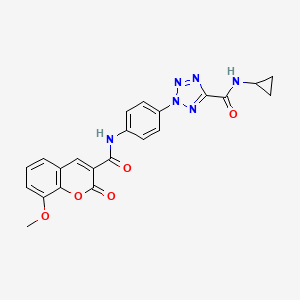

转录调控

合成的DNA结合配体,包括吡咯-咪唑聚酰胺,已被设计用于干扰转录因子的结合并调控基因表达。这些化合物已显示出抑制转录因子如Ets-1和NF-κB的DNA结合活性的能力,展示了一种新颖的基因调控方法和潜在的治疗应用 (Dickinson et al., 1999)。

抗微生物活性

咪唑并[1,2-a]吡啶-3-甲酰胺衍生物也因其抗微生物性质而受到认可。多项研究已集中于设计和合成这些衍生物以针对特定微生物菌株,包括结核分枝杆菌,展示了它们显著的抗微生物功效和作为抗微生物剂的潜力 (Lv et al., 2017)。

未来方向

作用机制

Target of Action

Imidazole derivatives, which include n-ethyl-1-imidazolecarboxamide, are known to interact with a variety of enzymes and proteins .

Mode of Action

It’s known that imidazole derivatives can form hydrogen bonds with various enzymes and proteins, which can inhibit their activity . This suggests that N-Ethyl-1-imidazolecarboxamide may interact with its targets in a similar manner.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways, including the biosynthesis of histidine and purines . It’s possible that N-Ethyl-1-imidazolecarboxamide could influence these or related pathways.

Result of Action

The interaction of imidazole derivatives with various enzymes and proteins can lead to a range of biological effects .

属性

IUPAC Name |

N-ethylimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIMHJTXBDWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-1-imidazolecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2547324.png)

![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)